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molecular formula C15H11FN2O2 B8469796 2-(3-Cyano-4-fluoro-benzylamino)-benzoic acid

2-(3-Cyano-4-fluoro-benzylamino)-benzoic acid

Cat. No. B8469796
M. Wt: 270.26 g/mol
InChI Key: OCWHEDPKJOZURD-UHFFFAOYSA-N
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Patent
US08034811B2

Procedure details

Prepared by a similar procedure as described for preparation 1A, starting from anthranilic acid and 2-fluoro-5-formylbenzonitrile (Aldrich). 13C-NMR (DMSO-d6) δ 172.1, 161.3, 149.5, 138.7, 134.6, 131.9, 130.2, 121.4, 116.6, 114.2, 114.0, 110.0, 99.8, 44.8.
[Compound]
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[F:11][C:12]1[CH:19]=[CH:18][C:17]([CH:20]=O)=[CH:16][C:13]=1[C:14]#[N:15]>>[C:14]([C:13]1[CH:16]=[C:17]([CH:18]=[CH:19][C:12]=1[F:11])[CH2:20][NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])#[N:15]

Inputs

Step One
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a similar procedure

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(CNC2=C(C(=O)O)C=CC=C2)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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